5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole
Overview
Description
5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C9H8ClFN4 and its molecular weight is 226.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Crystallography and Molecular Structure Analysis
- Crystal Structure Studies : Tetrazole derivatives like 5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole have been the subject of X-ray crystallography studies to determine their molecular structures. These studies help in understanding the planarity of tetrazole rings and the orientation of aryl rings, contributing significantly to crystallography and molecular structure analysis (Al-Hourani et al., 2015).
Applications in Organic and Medicinal Chemistry
- Synthesis of Other Heterocycles : In organic chemistry, 5-substituted tetrazoles, similar to the specified compound, are utilized as intermediates in synthesizing other heterocycles. This showcases their role as versatile building blocks in chemical synthesis (Roh et al., 2012).
- Drug Design and Pharmacokinetics : In medicinal chemistry, derivatives of 5-substituted tetrazoles serve as non-classical bioisosteres of carboxylic acids, offering advantages like higher lipophilicity and metabolic resistance. This makes them valuable in drug design, impacting the pharmacokinetics and pharmacodynamics of drugs (Roh et al., 2012).
Applications in Synthesis Methodologies
- Development of Synthesis Techniques : Research has been conducted to develop more efficient and eco-friendly methods for synthesizing 5-substituted 1H-tetrazoles, highlighting the ongoing efforts to improve the synthesis processes for such compounds (Mittal & Awasthi, 2019).
- Hydrothermal Synthesis : Specific methodologies like hydrothermal synthesis have been employed for the safe and efficient production of tetrazole derivatives, demonstrating the innovative approaches in chemical synthesis (Wang, Cai, & Xiong, 2013).
Applications in Chemical Analysis and Evaluation
- Antibacterial Evaluation : Novel 1-phenyl-1H-tetrazole-5-thiol derivatives, related to the specified compound, have been synthesized and evaluated for their antibacterial properties. This shows the potential application of tetrazole derivatives in developing new antibacterial agents (Mekky & Thamir, 2019).
Properties
IUPAC Name |
5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN4/c1-6-2-3-7(11)8(4-6)15-9(5-10)12-13-14-15/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAMQYVFLLKBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C(=NN=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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